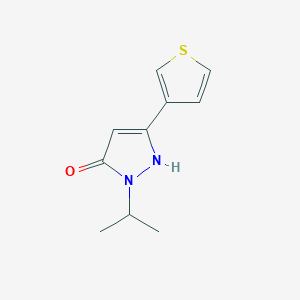
1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol is a heterocyclic compound featuring a pyrazole ring substituted with an isopropyl group and a thiophene ring
Métodos De Preparación
The synthesis of 1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-thiophenecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with isopropyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as the use of catalysts or alternative solvents.
Análisis De Reacciones Químicas
1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the pyrazole or thiophene rings.
Aplicaciones Científicas De Investigación
1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where heterocyclic compounds have shown efficacy.
Industry: It is used in the development of new materials with specific electronic or optical properties, such as in the field of organic electronics.
Mecanismo De Acción
The mechanism by which 1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol can be compared with other similar compounds, such as:
1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine: This compound differs by the presence of an amine group instead of a hydroxyl group, which can significantly alter its chemical reactivity and biological activity.
Methyl 1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C10H12N2OS |
|---|---|
Peso molecular |
208.28 g/mol |
Nombre IUPAC |
2-propan-2-yl-5-thiophen-3-yl-1H-pyrazol-3-one |
InChI |
InChI=1S/C10H12N2OS/c1-7(2)12-10(13)5-9(11-12)8-3-4-14-6-8/h3-7,11H,1-2H3 |
Clave InChI |
MTRUTEKUIGQGTE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=O)C=C(N1)C2=CSC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrrolo[2,3-b]pyrrole](/img/structure/B13429425.png)
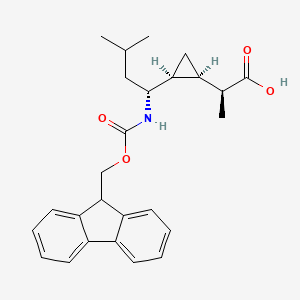
![[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate](/img/structure/B13429457.png)

![N-[1-[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-1H-indole-3-ethanamine](/img/structure/B13429472.png)
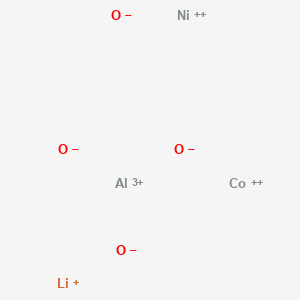

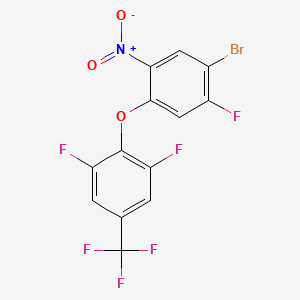

![3H-spiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B13429484.png)
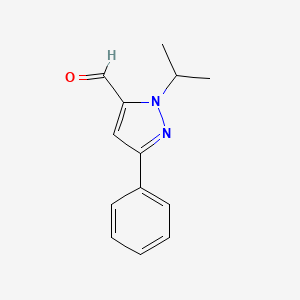
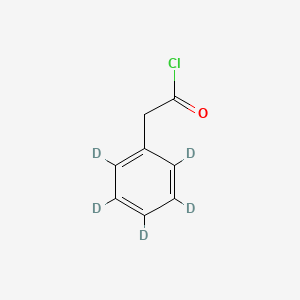
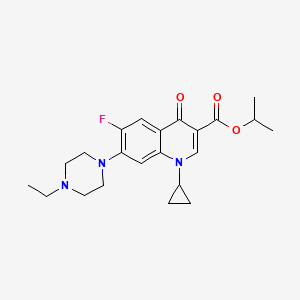
![2-Methyl-6-[(4-methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B13429499.png)
